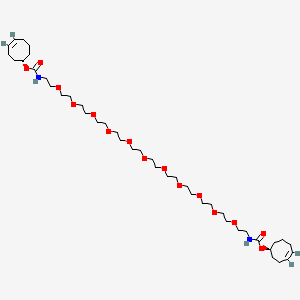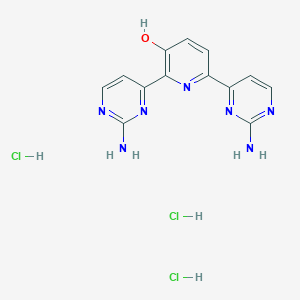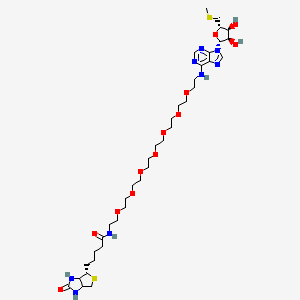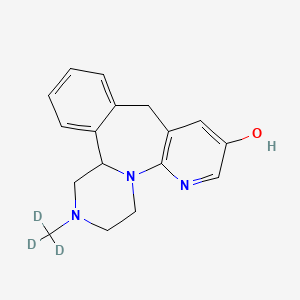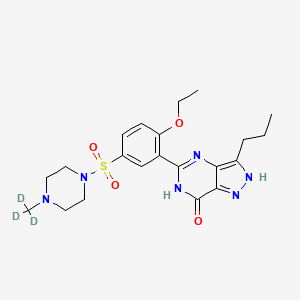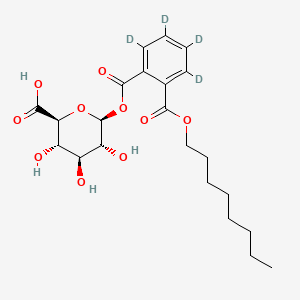
Anti-MRSA agent 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-MRSA agent 3 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections, particularly in healthcare settings. MRSA is notorious for its resistance to multiple antibiotics, making it a challenging target for treatment. This compound has shown promising results in pre-clinical and clinical studies, offering a potential new avenue for treating MRSA infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of the core structure through a condensation reaction between a suitable aldehyde and amine.
Step 2: Functionalization of the core structure by introducing various substituents through nucleophilic substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving:
Large-scale reactors: for the condensation and substitution reactions.
Advanced purification techniques: such as chromatography and recrystallization.
Quality control measures: to ensure consistency and efficacy of the final product
Analyse Chemischer Reaktionen
Types of Reactions: Anti-MRSA agent 3 undergoes several types of chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to enhance the compound’s stability.
Substitution: Introduction of various substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products:
Wissenschaftliche Forschungsanwendungen
Anti-MRSA agent 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and biofilm formation.
Medicine: Explored as a potential therapeutic agent for treating MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent MRSA contamination .
Wirkmechanismus
The mechanism of action of Anti-MRSA agent 3 involves multiple pathways:
Cell Wall Disruption: The compound targets the peptidoglycan layer of the bacterial cell wall, leading to cell lysis.
Inhibition of Protein Synthesis: It interferes with the ribosomal function, preventing the synthesis of essential proteins.
Oxidative Stress Induction: this compound induces the production of reactive oxygen species (ROS), causing oxidative damage to bacterial cells .
Vergleich Mit ähnlichen Verbindungen
- Linezolid
- Daptomycin
- Vancomycin
- Tigecycline
- Telavancin .
Anti-MRSA agent 3 represents a significant advancement in the fight against MRSA, offering new hope for effective treatment options. Its unique mechanism of action and broad-spectrum activity make it a valuable addition to the arsenal of antimicrobial agents.
Eigenschaften
Molekularformel |
C29H18BrN3O2 |
|---|---|
Molekulargewicht |
520.4 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide |
InChI |
InChI=1S/C29H17N3O2.BrH/c33-28-21-9-3-4-11-25(21)32-15-14-20-22-16-18(12-13-24(22)30-26(20)27(28)32)29(34)31-23-10-5-7-17-6-1-2-8-19(17)23;/h1-16H,(H,31,34);1H |
InChI-Schlüssel |
HTLWDYLRLIWLQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=C3)NC5=C4C=C[N+]6=C5C(=O)C7=CC=CC=C76.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


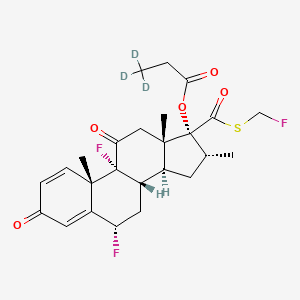
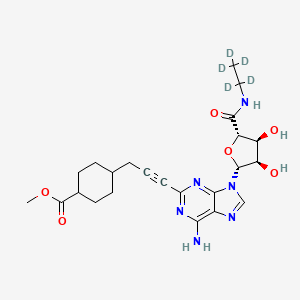
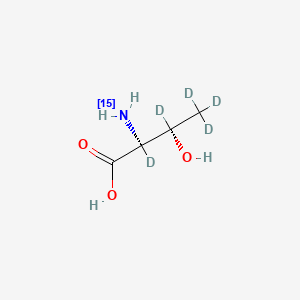

![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)

